![molecular formula C15H10ClFN4O B2759303 2-chloro-6-fluorobenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone CAS No. 338419-90-2](/img/structure/B2759303.png)
2-chloro-6-fluorobenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone
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Description
The compound “2-chloro-6-fluorobenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone” is a chemical of interest in pharmaceutical testing . It’s also known as "Benzaldehyde, 2-chloro-6-fluoro-, 2-(3,4-dihydro-3-oxo-2-quinoxalinyl)hydrazone" .
Molecular Structure Analysis
The molecular formula of this compound is C15H10ClFN4O and it has a molecular weight of 316.72 .Scientific Research Applications
Pharmaceutical Research
The compound 2-chloro-6-fluorobenzenecarbaldehyde N-(3-oxo-3,4-dihydro-2-quinoxalinyl)hydrazone is utilized in pharmaceutical research due to its potential biological activity. It’s often used as a reference standard in drug testing to ensure the accuracy of analytical methods and the reliability of results .
Molecular Docking Studies
In computational chemistry, molecular docking studies utilize such compounds to simulate and predict the interaction between drugs and their targets. This is crucial for drug design and understanding the mechanism of action at the molecular level.
properties
IUPAC Name |
3-[2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN4O/c16-10-4-3-5-11(17)9(10)8-18-21-14-15(22)20-13-7-2-1-6-12(13)19-14/h1-8H,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MILWYUDORQOMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)NN=CC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-[(2-chloro-6-fluorophenyl)methylidene]hydrazinyl]-1H-quinoxalin-2-one |
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